molecular formula C8H10N2O2S B2585457 3-(1,3-Thiazol-2-yloxy)piperidin-2-one CAS No. 2202176-38-1

3-(1,3-Thiazol-2-yloxy)piperidin-2-one

Cat. No.: B2585457
CAS No.: 2202176-38-1
M. Wt: 198.24
InChI Key: AQJOXKYWICXGBZ-UHFFFAOYSA-N
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Description

This compound features a piperidin-2-one core with a thiazol-2-yloxy substituent, making it a valuable scaffold in various fields, including drug development and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-yloxy)piperidin-2-one typically involves the reaction of piperidin-2-one with a thiazole derivative under specific conditions. One common method includes the use of a base to deprotonate the piperidin-2-one, followed by nucleophilic substitution with a thiazole halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-yloxy)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the thiazole ring or the piperidin-2-one core.

    Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with different functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ether under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce reduced thiazole or piperidin-2-one derivatives.

Scientific Research Applications

3-(1,3-Thiazol-2-yloxy)piperidin-2-one has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, piperidin-2-one, and their substituted derivatives share structural similarities with 3-(1,3-Thiazol-2-yloxy)piperidin-2-one.

    Thiazole Derivatives: Thiazole, 2-aminothiazole, and other thiazole-containing compounds exhibit similar chemical properties and biological activities.

Uniqueness

This compound stands out due to its unique combination of a piperidin-2-one core and a thiazole substituent. This dual functionality provides a versatile platform for chemical modifications and enhances its potential as a bioactive compound. The compound’s ability to undergo various chemical reactions and its broad range of applications further highlight its uniqueness in comparison to other similar compounds .

Properties

IUPAC Name

3-(1,3-thiazol-2-yloxy)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7-6(2-1-3-9-7)12-8-10-4-5-13-8/h4-6H,1-3H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJOXKYWICXGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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